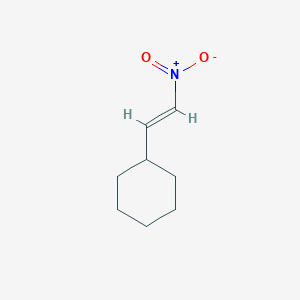

(2-Nitroethenyl)cyclohexane

Übersicht

Beschreibung

“(2-Nitroethenyl)cyclohexane” is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 . It is a liquid at room temperature .

Synthesis Analysis

A potential synthesis route for nitrocyclohexane derivatives involves the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent under atmospheric pressure . This reaction is catalyzed by N-hydroxyphthalimide and results in the selective preparation of nitrocyclohexane .Molecular Structure Analysis

The molecular structure of “(2-Nitroethenyl)cyclohexane” includes a six-membered cyclohexane ring with a 2-nitroethenyl group attached . The molecule contains a total of 24 bonds, including 11 non-hydrogen bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 nitro group .Chemical Reactions Analysis

The chemical reactions involving “(2-Nitroethenyl)cyclohexane” could potentially involve E2 elimination reactions . These reactions typically occur with secondary and tertiary alkyl halides and require a strong base .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation of Cyclohexene Cyclohexene oxidation is a complex process due to its multiple potential reaction sites and variable oxidation depths, leading to various oxidation states and functional groups. This process is highly relevant in the chemical industry for producing intermediates like 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, and cyclohex-2-en-1-ol, among others. Controllable and selective catalytic oxidation of cyclohexene, aiming for specific targeted products, represents a significant area of interest for both academic and industrial chemists. Advances in selective oxidation techniques have shown promise for efficient and targeted production of these valuable intermediates (Cao et al., 2018).

Cyclohexane Oxidation in Industrial Applications The oxidation of cyclohexane plays a crucial role in industrial applications, especially in the production of cyclohexanol and cyclohexanone, which are key intermediates for nylon 6 and nylon 6,6 production. The challenge of achieving high selectivity and conversion levels while minimizing byproduct formation is a focal point of research. Various metal salts like cobalt, gold, and silver have been explored as catalysts to improve selectivity and conversion efficiency in cyclohexane oxidation, highlighting the process's importance in the chemical industry (khirsariya & Mewada, 2014).

Degradation and Stability Studies Nitisinone, a compound with a nitro-substituted cyclohexane structure, has been studied for its degradation pathways and stability under various conditions. While initially developed as a herbicide, its application shifted towards medical treatment due to its metabolic effects. Studies focusing on the stability of nitisinone under different conditions have contributed to a better understanding of its degradation products, providing insights into its safe and effective use in medical applications (Barchańska et al., 2019).

Catalysts for Cyclohexane Oxidation Research on catalysts for selective cyclohexane oxidation has shown that developing new, efficient, and environmentally friendly catalysts is crucial for advancing chemical synthesis processes. The exploration of novel catalyst systems like TS-1, MCM, and SBA-15 highlights the ongoing efforts to find more effective and sustainable methods for cyclohexane oxidation, indicating the field's dynamic nature and its impact on industrial chemistry (Yan, 2007).

Safety and Hazards

“(2-Nitroethenyl)cyclohexane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) categories . The target organs include the central nervous system .

Eigenschaften

IUPAC Name |

[(E)-2-nitroethenyl]cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZCKIXXDUBFDC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Nitroethenyl)cyclohexane | |

CAS RN |

132839-80-6 | |

| Record name | [(E)-2-nitroethenyl]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B3231658.png)

![N-(4-acetylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B3231661.png)

![4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B3231667.png)

![(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231679.png)

![(2Z)-6-bromo-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231684.png)

![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231703.png)

![N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide](/img/structure/B3231717.png)

![(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3231719.png)

![1-[4-(2-Fluoroethoxy)-phenyl]-ethanone](/img/structure/B3231725.png)